molecular formula C10H7NO6 B122500 (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid CAS No. 224044-66-0

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Cat. No. B122500
M. Wt: 237.17 g/mol
InChI Key: SZTWXYIDDMYRFS-SNAWJCMRSA-N
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Description

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid, also known as HNBA, is a compound that has been the subject of scientific research due to its potential therapeutic applications. HNBA is a derivative of shikimic acid, a natural product found in plants, and has been synthesized through various methods.

Mechanism Of Action

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid's mechanism of action is not fully understood, but it has been suggested that it may act through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development, as well as the PI3K/Akt pathway, which is involved in cancer cell survival and proliferation.

Biochemical And Physiological Effects

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell migration and invasion, and the reduction of inflammation. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has also been shown to have antioxidant effects, reducing oxidative stress in cells.

Advantages And Limitations For Lab Experiments

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid's advantages for lab experiments include its accessibility and relatively low cost compared to other compounds with similar therapeutic potential. However, its limitations include its low solubility in water, which may limit its use in certain experiments, and its potential toxicity at high concentrations.

Future Directions

For (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid research include further studies on its mechanism of action, optimization of its synthesis for increased yields and purity, and the development of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid-based therapies for cancer, inflammation, and neurodegenerative diseases. Additionally, the potential use of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid as a diagnostic tool for cancer and other diseases is an area of interest for future research.

Synthesis Methods

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid can be synthesized through several methods, including the reaction of shikimic acid with nitric acid and sulfuric acid, or the reaction of shikimic acid with nitric acid and acetic anhydride. The synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been optimized to increase yields and purity, making it more accessible for scientific research.

Scientific Research Applications

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been studied for its potential therapeutic applications in various fields, including cancer research, anti-inflammatory treatments, and neurodegenerative disease research. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has also been studied for its potential neuroprotective effects, with research suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-5,13H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTWXYIDDMYRFS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474146
Record name FT-0669897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

CAS RN

224044-66-0
Record name FT-0669897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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